molecular formula C8H12BF3N2O2 B7954730 [1-(2-Methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid

[1-(2-Methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid

Cat. No.: B7954730
M. Wt: 236.00 g/mol
InChI Key: NZZBTPCQXDMSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a trifluoromethyl group and a 2-methylpropyl group. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 3-(trifluoromethyl)pyrazole with 2-methylpropyl bromide under basic conditions to form the desired pyrazole derivative. This intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final boronic acid compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[1-(2-Methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(2-Methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group enhances the reactivity and stability of the compound, making it an efficient reagent in these reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the trifluoromethyl and 2-methylpropyl groups.

    4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but lacks the pyrazole ring and 2-methylpropyl group.

    Pyrazole-4-boronic Acid: Contains the pyrazole ring but lacks the trifluoromethyl and 2-methylpropyl groups.

Uniqueness

The presence of both the trifluoromethyl group and the 2-methylpropyl group in [1-(2-Methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid imparts unique reactivity and stability, making it a valuable reagent in organic synthesis. The combination of these substituents enhances its ability to participate in cross-coupling reactions and form stable complexes with various substrates .

Properties

IUPAC Name

[1-(2-methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BF3N2O2/c1-5(2)3-14-4-6(9(15)16)7(13-14)8(10,11)12/h4-5,15-16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZBTPCQXDMSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C(F)(F)F)CC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.